Cas no 2031-90-5 (N-Pentane-d12)

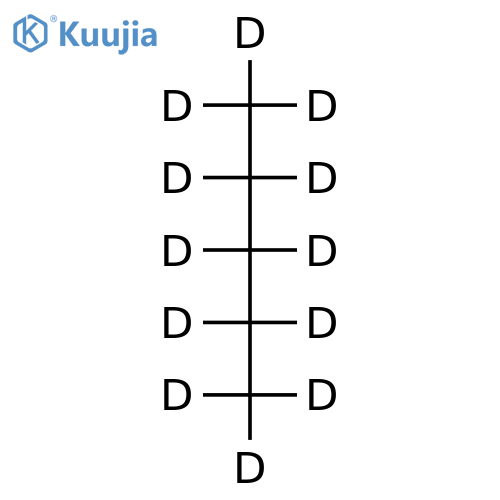

N-Pentane-d12 structure

商品名:N-Pentane-d12

N-Pentane-d12 化学的及び物理的性質

名前と識別子

-

- pentane-D12

- 1,1,1,2,2,3,3,4,4,5,5,5-dodecadeuteriopentane

- N-PENTANE-D12

- dodecadeuterio-pentane

- n-Deuteropentan

- n-Pentane-d121000µg

- Perdeuteriopentan

- 2031-90-5

- deuterated pentane

- D97992

- 1, 1, 1, 2, 2, 3, 3, 4, 4, 5, 5, 5-dodecadeuteriopentane

- DTXSID00174199

- Pentane-d12, 98 atom % D

- MFCD00190495

- PENTANE-1,1,1,2,2,3,3,4,4,5,5,5-D12

- AKOS015903382

- Q13640587

- J-013212

- N-PENTANE-D12 (D, 98%)

- N-Pentane-d12

-

- MDL: MFCD00190495

- インチ: InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2

- InChIKey: OFBQJSOFQDEBGM-HYVJACIRSA-N

- ほほえんだ: C([2H])([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

計算された属性

- せいみつぶんしりょう: 72.09390

- どういたいしつりょう: 84.169

- 同位体原子数: 12

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 5

- 回転可能化学結合数: 2

- 複雑さ: 7.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0A^2

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 0.731 g/mL at 25 °C(lit.)

- ゆうかいてん: -130 °C (lit.)

- ふってん: 36 °C(lit.)

- フラッシュポイント: 華氏温度:-56.2°f

摂氏度:-49°c - 屈折率: n20/D 1.358(lit.)

- PSA: 0.00000

- LogP: 2.19650

- かんど: Light Sensitive

- じょうきあつ: 526.7±0.0 mmHg at 25°C

N-Pentane-d12 セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225-H304-H336

- 警告文: P210-P261-P301+P310-P331

- 危険物輸送番号:UN 1265 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11

- セキュリティの説明: 9-16-29-33

-

危険物標識:

- 危険レベル:3

- 包装グループ:II

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 包装カテゴリ:II

- 包装等級:II

- リスク用語:R11

- TSCA:Yes

N-Pentane-d12 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | D97992-0.25/G |

PENTANE-D12 |

2031-90-5 | 95% | 0.25g |

$260 | 2023-09-19 | |

| AstaTech | D97992-1/G |

PENTANE-D12 |

2031-90-5 | 95% | 1g |

$320 | 2023-09-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 42340-1g |

n-Pentane-d{12}, 98%(Isotopic) |

2031-90-5 | 98% | 1g |

¥3382.00 | 2023-04-13 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 490482-5G |

N-Pentane-d12 |

2031-90-5 | 5g |

¥6764.29 | 2025-01-07 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 42340-5g |

n-Pentane-d{12}, 98%(Isotopic) |

2031-90-5 | 98% | 5g |

¥4169.00 | 2023-04-13 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-228915-5g |

Pentane-d12, |

2031-90-5 | 5g |

¥2903.00 | 2023-09-05 | ||

| TRC | P274055-50mg |

N-Pentane-d12 |

2031-90-5 | 50mg |

$ 57.00 | 2023-09-06 | ||

| abcr | AB210494-1 g |

n-Pentane-d12, 98% (Isotopic); . |

2031-90-5 | 98% | 1 g |

€156.00 | 2023-07-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-228915-5 g |

Pentane-d12, |

2031-90-5 | 5g |

¥2,903.00 | 2023-07-10 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 490482-5G |

2031-90-5 | 5G |

¥5708.26 | 2023-01-17 |

N-Pentane-d12 関連文献

-

J. J. Weiss,F. A. Long,A. J. Kresge,M. Eigen,B. E. Conway,R. P. Bell,D. B. Matthews,N. A. J. Rogers,M. Fleischmann,H. W. Nürnberg,Roger Parsons,M. C. R. Symons,M. M. Kreevoy,J. R. Jones,J. R. Hulett,G. J. Hills,J. O'M. Bockris,S. G. Christov,E. F. Caldin,M. J. Henchman,R. A. Ross,P. Ausloos Discuss. Faraday Soc. 1965 39 45

-

2. Proton acceptor site selectivity in the proton transfer from heptane radical cations to decane molecules in γ-irradiated heptane/decane/1-chloroheptane crystals at 77 KLutgart Slabbinck,Adelheid Demeyer,Jan Ceulemans J. Chem. Soc. Perkin Trans. 2 2000 2241

-

Roger Atkinson,Eric S. C. Kwok,Janet Arey,Sara M. Aschmann Faraday Discuss. 1995 100 23

-

4. Symmetric and asymmetric proton transfer from heptane and octane radical cations to heptane molecules in γ-irradiated n-C7H16–n-C8H18–2-C6H13Cl crystals: structural disorder in mixed alkane crystalsAdelheid Demeyer,Jan Ceulemans J. Chem. Soc. Perkin Trans. 2 2002 1875

-

James A. Calladine,Olga Torres,Mitch Anstey,Graham E. Ball,Robert G. Bergman,John Curley,Simon B. Duckett,Michael W. George,Amy I. Gilson,Douglas J. Lawes,Robin N. Perutz,Xue-Zhong Sun,K. Peter C. Vollhardt Chem. Sci. 2010 1 622

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:2031-90-5)Pentane-d12

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:2031-90-5)氘代正戊烷-d12

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ